molecular formula C10H9FN2O B1450395 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile CAS No. 1515395-53-5

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile

Cat. No.: B1450395
CAS No.: 1515395-53-5
M. Wt: 192.19 g/mol
InChI Key: SZZAZAPLCUEMOM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile is a multifunctional aromatic compound featuring a dimethylamino group (-N(CH₃)₂) at the 2-position, a fluorine atom at the 4-position, and a formyl group (-CHO) at the 3-position of the benzonitrile core. This unique combination of substituents confers distinct electronic and steric properties, making it valuable in pharmaceutical synthesis, particularly as an intermediate for active pharmaceutical ingredients (APIs) or impurities . The fluorine atom enhances metabolic stability and lipophilicity, while the formyl group serves as a reactive site for further derivatization, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name

2-(dimethylamino)-4-fluoro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-13(2)10-7(5-12)3-4-9(11)8(10)6-14/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZAZAPLCUEMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1C=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: 2-(Dimethylamino)-4-fluoro-3-carboxybenzonitrile.

    Reduction: 2-(Dimethylamino)-4-fluoro-3-hydroxybenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the fluoro and formyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol)
2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile 2-N(CH₃)₂, 4-F, 3-CHO, 1-CN C₁₀H₈FN₃O 205.19
Ethyl 4-(dimethylamino) benzoate 4-N(CH₃)₂, ester (-COOEt) C₁₁H₁₅NO₂ 193.24
2-(Dimethylamino)ethyl methacrylate Methacrylate backbone, 2-N(CH₃)₂ C₈H₁₅NO₂ 157.21
4-Fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile 4-F, 3-(benzylamino-methyl), 1-CN C₁₆H₁₅FN₂ 254.30
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OMe, 1-CN C₈H₆ClN₂O 197.60

Key Observations:

Reactivity: The formyl group in this compound enhances its electrophilicity compared to analogs like 4-fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile (lacking -CHO) . This makes it more reactive in nucleophilic aromatic substitution or Schiff base formation. Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in polymerization initiator systems due to its ester group, achieving a 10–15% higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate .

Physical Properties: The fluorine atom in the 4-position reduces electron density at the aromatic ring, increasing thermal stability. This effect is absent in non-fluorinated analogs like 2-amino-4-chloro-5-methoxybenzonitrile . 4-Fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile has a higher molar mass (254.30 g/mol) due to its bulky benzylamino-methyl group, likely reducing solubility in polar solvents compared to the target compound .

Applications: this compound is primarily used as a pharmaceutical intermediate, whereas ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino)ethyl methacrylate are co-initiators in dental resins . The chlorine and methoxy groups in 2-amino-4-chloro-5-methoxybenzonitrile suggest utility in agrochemicals or dyes, diverging from the target compound’s pharmaceutical focus .

Comparative Performance in Polymerization Systems

A study comparing ethyl 4-(dimethylamino) benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) as co-initiators in resin cements revealed:

  • Degree of Conversion : EDMAB achieved ~75% conversion vs. DMAEMA’s ~60% due to better electron-donating capacity .
  • DPI (Diphenyliodonium Hexafluorophosphate) Synergy : DMAEMA-based resins showed a 20% increase in conversion with DPI, while EDMAB systems were less affected (<5% improvement) .
  • Mechanical Properties : EDMAB resins exhibited 15–20% higher flexural strength, attributed to reduced amine leaching.

These findings highlight how the position of the dimethylamino group and auxiliary functional groups critically influence performance in polymer matrices.

Biological Activity

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzonitriles, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C11H12FN2O\text{C}_{11}\text{H}_{12}\text{F}\text{N}_{2}\text{O}

The synthesis typically involves the reaction of dimethylamine with 4-fluoro-3-formylbenzonitrile under controlled conditions, often utilizing solvents such as dimethylformamide (DMF) or acetonitrile. The reaction parameters can significantly affect the yield and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, potentially increasing cellular permeability and bioavailability. This compound has been investigated for various activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases.

Case Studies and Research Findings

  • Antiproliferative Effects : A study investigated the antiproliferative effects of various synthesized compounds similar to this compound on breast cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, comparable to established chemotherapeutic agents like Olaparib .
  • Enzyme Inhibition : Another research focused on the compound's inhibitory effects on PARP-1 and cholinesterase enzymes, which are critical in Alzheimer's disease treatment. The results showed moderate inhibitory activity against butyrylcholinesterase (BChE), suggesting potential for cognitive enhancement therapies .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets. These studies indicated a high binding affinity towards PARP-1, supporting its role as a potential therapeutic agent in cancer treatment .

Data Table: Biological Activities Overview

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
AntiproliferativeMDA-MB-436 (Breast Cancer)11.62 ± 2.15
Enzyme InhibitionBChE9.16 ± 0.91
PARP-1 InhibitionPARP-116.10 ± 1.25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile
Reactant of Route 2
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